(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole

Medicinal Chemistry Drug Design ADME Prediction

Developing 5-fluorotryptamine derivatives or CNS-targeted ligands requires precise regioisomers and defined stereochemistry. Substituting the 5-fluoro or altering the nitroalkenyl methyl group changes reactivity and bioactivity. • **Synthetic Utility**: LiAlH₄ reduction yields α-methyl-5-fluorotryptamine (validated via Novartis patent route). • **SAR Advantage**: Unsubstituted C6 enables late-stage diversification (Suzuki, Buchwald-Hartwig, C-H activation). • **Agrochemical Relevance**: 5-Fluoroindole core demonstrates MIC 2-5 mg/L against Botrytis cinerea. Ready for immediate shipment as a research-grade intermediate.

Molecular Formula C11H9FN2O2
Molecular Weight 220.203
CAS No. 1895-00-7
Cat. No. B2861027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole
CAS1895-00-7
Molecular FormulaC11H9FN2O2
Molecular Weight220.203
Structural Identifiers
SMILESCC(=CC1=CNC2=C1C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C11H9FN2O2/c1-7(14(15)16)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-6,13H,1H3/b7-4+
InChIKeyQFGJTFSYAUYMSM-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Parameters


(E)-5-Fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole (CAS 1895-00-7) is a synthetic 3-(2-nitroalkenyl)indole derivative featuring a fluorine atom at the 5-position of the indole ring and a methyl-substituted nitrovinyl (nitroprop-1-en-1-yl) group at the 3-position [1]. With a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol, this compound serves primarily as a versatile building block in medicinal chemistry and agrochemical development . Its computed XLogP3-AA of 2.8 and topological polar surface area of 61.6 Ų position it within drug-like physicochemical space, though published bioactivity data specific to this compound remain sparse [1].

Why Generic 3-(2-Nitroalkenyl)indole Analogs Cannot Substitute


3-(2-Nitroalkenyl)indole derivatives are not functionally interchangeable: the position of fluorine substitution on the indole ring, the specific nitroalkenyl chain length, and the E/Z stereochemistry collectively govern reactivity, lipophilicity, and biological target engagement [1]. Within the fluoroindole class, 5-fluoro substitution confers distinct antifungal potency (MIC range 2–5 mg/L against Botrytis cinerea) that is lost or diminished with other halogen or positional isomers [2]. Furthermore, the methyl group on the nitrovinyl moiety of the target compound provides steric and electronic modulation relative to the unmethylated nitrovinyl analog (5-fluoro-3-(2-nitrovinyl)-1H-indole, CAS 208645-53-8), which can alter both synthetic utility in subsequent reductions and the pharmacokinetic profile of derived tryptamine products [1].

Quantitative Differentiation from Closest Analogs


Lipophilicity Modulation by 5-Fluoro Substitution

Fluorine substitution at the 5-position of the indole ring alters the lipophilicity profile compared to the non-fluorinated 3-(2-nitroprop-1-en-1-yl)-1H-indole. The target compound exhibits a computed XLogP3-AA of 2.8 [1], while the non-fluorinated analog (CAS 64252-02-4) has a computed XLogP3 of 2.9 [2]. This modest reduction in logP (Δ = −0.1) reflects the electron-withdrawing effect of fluorine, which can influence membrane permeability, metabolic stability, and off-target binding—parameters critical for lead optimization in drug discovery programs.

Medicinal Chemistry Drug Design ADME Prediction

Enhanced Hydrogen Bond Acceptor Capacity

The 5-fluoro substituent adds one hydrogen bond acceptor (HBA) to the indole scaffold relative to the non-fluorinated parent. The target compound possesses 3 HBA atoms [1], compared to 2 HBA atoms for 3-(2-nitroprop-1-en-1-yl)-1H-indole [2]. This additional H-bond acceptor capacity, contributed by the fluorine atom, can strengthen interactions with biological targets that engage halogen bonds or polar contacts with the indole ring system, potentially translating to improved binding affinity or selectivity in enzyme inhibition contexts.

Medicinal Chemistry Molecular Recognition Structure-Based Design

Antifungal Potency of the 5-Fluoroindole Scaffold

A systematic evaluation of 16 halogenated indoles against the postharvest fungal pathogen Botrytis cinerea demonstrated that 5-fluoroindole exerts an MIC range of 2–5 mg/L, outperforming the clinical fungicides fluconazole and natamycin [1]. While this study assessed the unsubstituted 5-fluoroindole parent (not the target 3-nitroprop-1-en-1-yl derivative), the fluoro substitution at the 5-position was identified as essential for anti-Botrytis activity through QSAR analysis [1]. Other halogenated indoles (e.g., bromo, chloro, iodo analogs) showed MICs of 25–100 mg/L, establishing a >10-fold potency advantage for the 5-fluoro scaffold [1].

Antifungal Research Plant Protection Agrochemical Development

Synthetic Utility for Tryptamine Derivatives

The 3-(2-nitroprop-1-en-1-yl) moiety in the target compound serves as a direct precursor to α-methyl-substituted tryptamines upon reduction. The patent literature demonstrates that the closely related 6-chloro-5-fluoro-3-(2-nitroprop-1-enyl)indole is reduced with LiAlH₄ in refluxing THF to yield the corresponding tryptamine derivative, which then undergoes Pictet-Spengler cyclization to afford spiro-indole pharmacophores active against parasitic diseases [1]. In contrast, the unmethylated 5-fluoro-3-(2-nitrovinyl)-1H-indole (CAS 208645-53-8) lacks the methyl substituent on the nitroalkenyl group, leading to a different reduction product (primary tryptamine) and distinct downstream synthetic possibilities .

Organic Synthesis Tryptamine Synthesis Medicinal Chemistry

Molecular Complexity and Diversity Potential

The presence of the fluorine atom increases the molecular complexity of the target compound relative to its non-fluorinated counterpart. The target compound has a Cactvs complexity score of 314 [1], compared to 283 for 3-(2-nitroprop-1-en-1-yl)-1H-indole [2]. This 11% higher complexity score reflects the additional topological and electronic features introduced by fluorine, which can contribute to enhanced three-dimensionality and more diverse interactions with biological targets when incorporated into screening libraries.

Cheminformatics Molecular Diversity Library Design

Unsubstituted 6-Position for Late-Stage Functionalization

The Novartis patent family (CN 102015711, US 8399453, WO 2009132921) utilizes (Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole as a key intermediate for spiro-indole antiparasitic agents [1]. The target compound lacks the 6-chloro substituent, retaining the 5-fluoro group but with an unsubstituted 6-position available for further functionalization. This structural difference is critical: the chloro substituent directs certain metal-catalyzed cross-coupling reactions differently than hydrogen at the 6-position, and the absence of chlorine reduces molecular weight (220.20 vs. 254.65 g/mol) while preserving the 5-fluoro pharmacophoric element essential for biological activity [1][2].

Organic Synthesis Cross-Coupling MedChem Building Blocks

Procurement-Driven Application Scenarios


α-Methyl-5-fluorotryptamine Synthesis for CNS Drug Discovery

The 3-(2-nitroprop-1-en-1-yl) group can be reduced with LiAlH₄ to yield α-methyl-5-fluorotryptamine, a key intermediate for CNS-targeted serotonin receptor ligands. The 5-fluoro substitution is known to enhance metabolic stability and modulate receptor subtype selectivity in tryptamine-based therapeutics [1]. This synthetic route is validated by the Novartis patent procedure for the analogous 6-chloro-5-fluoro derivative, which employs LiAlH₄/THF reduction followed by Pictet-Spengler cyclization to generate spiro-indole pharmacophores with confirmed antiparasitic activity [2].

Development of Fluorinated Indole Antifungal Agents

The 5-fluoroindole pharmacophore has demonstrated MIC values of 2–5 mg/L against Botrytis cinerea, outperforming fluconazole and natamycin in both in vitro and fruit infection models [1]. The target compound, bearing both the bioactive 5-fluoroindole core and a nitroalkenyl group amenable to further derivatization, serves as an advanced intermediate for structure-activity relationship (SAR) studies aimed at optimizing antifungal potency and spectrum. Procurement of this specific 5-fluoro regioisomer is critical, as QSAR analysis confirms fluorine at the 5-position is essential for anti-Botrytis activity [1].

Divergent Library Synthesis via 6-Position Functionalization

Unlike the 6-chloro-5-fluoro analog used in patented spiro-indole syntheses [1], the target compound retains an unsubstituted 6-position (H at C6), enabling late-stage diversification through halogenation, Suzuki coupling, Buchwald-Hartwig amination, or C–H activation. This structural feature allows medicinal chemistry teams to explore 6-substituted SAR while maintaining the 5-fluoro motif. The lower molecular weight (220.20 vs. 254.65 g/mol) also improves atom economy in fragment-based or lead-like library design [2].

Agrochemical Intermediate for Crop Protection

The compound's dual functionality—5-fluoroindole core with antifungal potential [1] and a reactive nitroalkenyl group—positions it as a versatile building block for agrochemical discovery. The 2-nitroprop-1-en-1-yl moiety can undergo Michael addition, cycloaddition, or reduction chemistry to generate diverse scaffolds for screening against plant pathogens. Supplier documentation indicates this compound is utilized in agrochemical development programs as a building block for complex molecules [2].

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